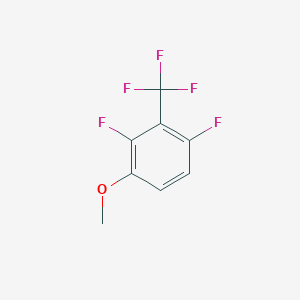

2,4-Difluoro-3-trifluoromethylanisole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

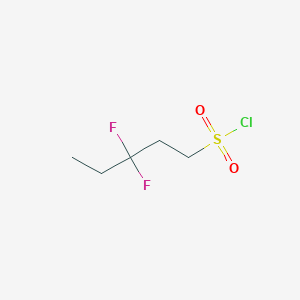

“2,4-Difluoro-3-trifluoromethylanisole” is a chemical compound with the CAS Number: 1799420-90-8 . Its IUPAC name is 1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene . The molecular weight of this compound is 212.12 .

Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-3-trifluoromethylanisole” can be represented by the linear formula C8H5F5O . The InChI code for this compound is 1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Difluoro-3-trifluoromethylanisole” include its molecular weight (212.12 ) and its linear formula (C8H5F5O ). Unfortunately, specific details such as its melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Antifungal Activities

New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety were synthesized, showing potent antifungal activities against yeasts and filamentous fungi. The study highlights the potential of fluorinated compounds in developing effective antifungal agents (Eto, Kaneko, & Sakamoto, 2000).

Electrophilic Fluorination

Research on the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide was conducted. This process provides a moderate yield and emphasizes the role of electrophilic fluorination in organic synthesis (Lim et al., 2012).

Synthesis Methodologies

- A novel method for the regioselective anodic difluorination of oxazolyl sulfides, producing 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines, was developed. This technique showcases the versatility of electrochemical fluorination in organic synthesis (Riyadh, Ishii, & Fuchigami, 2002).

- The synthesis of 2,3-difluoro-4-iodoanisole through a series of reactions including diazotization and Schiemann and Sandmeyer reactions, illustrates the intricate steps involved in producing fluorinated aromatic compounds (Huang Suo-yi, 2006).

Selective Difluoromethylation and Monofluoromethylation

Selective introduction of fluorine atoms and fluorinated moieties into organic molecules is crucial for developing pharmaceuticals and agrochemicals. The study provides an overview of difluoromethylation and monofluoromethylation methods, highlighting their importance in synthesizing CF2H- and CH2F-containing compounds (Hu, Zhang, & Wang, 2009).

Orientations Futures

The future directions of “2,4-Difluoro-3-trifluoromethylanisole” could involve its use in various chemical reactions, given the unique properties of fluoro-substituted compounds . These compounds have seen enormous growth in their incorporation into organic motifs, which could lead to further improvements in the field of trifluoromethylation reactions .

Propriétés

IUPAC Name |

1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXZIOYTPHIXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)